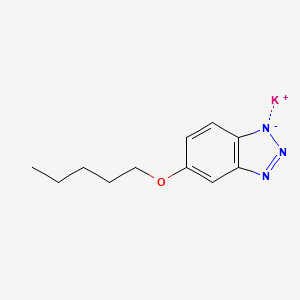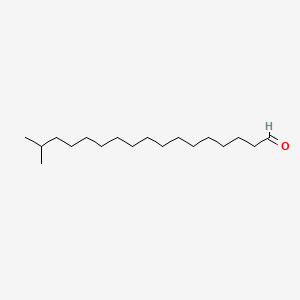
Isooctadecan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C18H36O . It is a branched compound with a molecular weight of 268.47784 g/mol . This compound is characterized by its high melting point of 43°C and boiling point of 341.64°C . Isooctadecan-1-al is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctadecan-1-al can be synthesized through the oxidation of Isooctadecan-1-ol. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the complete conversion of the alcohol to the aldehyde.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Isooctadecan-1-al undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to Isooctadecanoic acid using strong oxidizing agents.
Reduction: The compound can be reduced back to Isooctadecan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH)
Major Products Formed:
Isooctadecanoic acid: (from oxidation)
Isooctadecan-1-ol: (from reduction)
Aldol condensation products: (from condensation reactions)
Scientific Research Applications
Isooctadecan-1-al has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Isooctadecan-1-al involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. In biological systems, this compound can be metabolized by aldehyde dehydrogenases to form Isooctadecanoic acid, which can then enter various metabolic pathways .
Comparison with Similar Compounds
Octadecan-1-ol: A long-chain alcohol with similar properties but lacks the aldehyde functional group.
Isooctadecanoic acid: The oxidized form of Isooctadecan-1-al.
Hexadecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its branched structure and long carbon chain, which impart distinct physical and chemical properties. Its high melting and boiling points, along with its reactivity as an aldehyde, make it valuable in various industrial and research applications .
Properties
CAS No. |
61497-47-0 |
|---|---|
Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
16-methylheptadecanal |
InChI |
InChI=1S/C18H36O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h17-18H,3-16H2,1-2H3 |
InChI Key |
TVKFVQITCQGSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


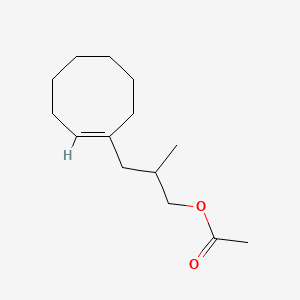
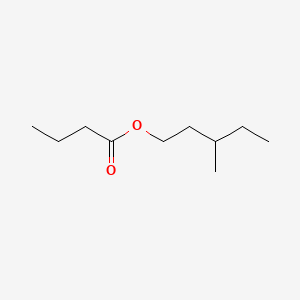


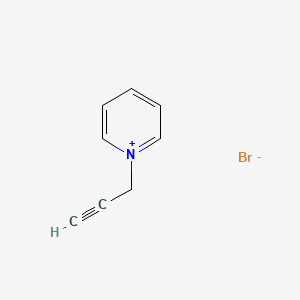

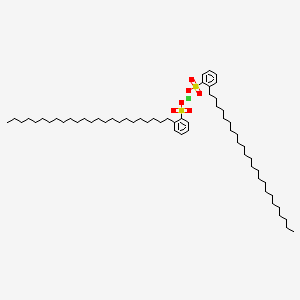

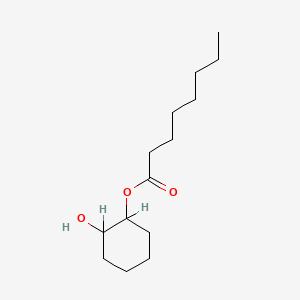
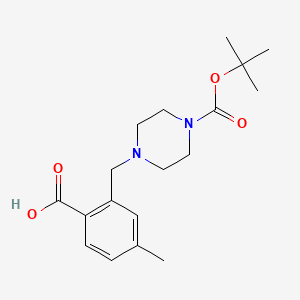
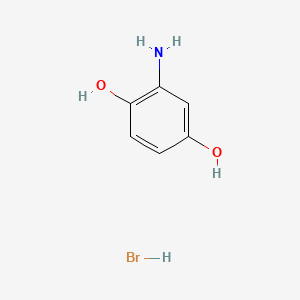
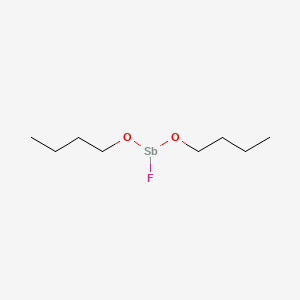
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
